molecular formula C4H4N2O2 B3310113 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde CAS No. 944906-02-9

3-Methyl-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B3310113
CAS No.: 944906-02-9
M. Wt: 112.09 g/mol
InChI Key: VGAOANULFATMLJ-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry . The presence of the aldehyde group at the 5-position and a methyl group at the 3-position makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of an amidoxime with a carboxylic acid chloride in the presence of a base like triethylamine can yield the desired oxadiazole .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For instance, oxadiazole derivatives have been shown to inhibit enzymes like thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation, respectively . These interactions can disrupt cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1,2,4-oxadiazole-5-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. The presence of the aldehyde group allows for further functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-methyl-1,2,4-oxadiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-3-5-4(2-7)8-6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAOANULFATMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264873
Record name 3-Methyl-1,2,4-oxadiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-02-9
Record name 3-Methyl-1,2,4-oxadiazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944906-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1,2,4-oxadiazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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